(S)-Methyl 3-aminobutanoate hydrochloride is a chiral compound that plays a significant role in organic chemistry and pharmaceutical research. It is the hydrochloride salt of (S)-Methyl 3-aminobutanoate, which is derived from 3-aminobutanoic acid. This compound is crucial as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules, particularly those targeting neurological disorders and other therapeutic areas. Its unique chiral nature makes it a valuable building block in asymmetric synthesis, where the specific spatial arrangement of atoms can influence the activity of the resultant compounds.
(S)-Methyl 3-aminobutanoate hydrochloride is classified under amino acids and their derivatives. It is cataloged with the Chemical Abstracts Service number 139243-55-3, indicating its recognized status in chemical databases. The compound can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings for its functional properties in synthesis pathways.
The synthesis of (S)-Methyl 3-aminobutanoate hydrochloride typically involves the esterification of (S)-3-aminobutanoic acid with methanol. This reaction is facilitated by a strong acid catalyst, such as hydrochloric acid, under reflux conditions to ensure complete conversion to the ester form. The resulting ester is subsequently treated with hydrochloric acid to form the hydrochloride salt.
The molecular structure of (S)-Methyl 3-aminobutanoate hydrochloride can be represented as follows:
The compound features a chiral center at the second carbon atom, contributing to its enantiomeric properties. The structural representation includes:
The compound's stereochemistry is crucial in determining its biological activity and interaction with biological targets .
(S)-Methyl 3-aminobutanoate hydrochloride can participate in several chemical reactions:
The mechanism of action for (S)-Methyl 3-aminobutanoate hydrochloride primarily revolves around its role as a precursor in synthesizing biologically active compounds. It can modulate neurotransmitter activity or inhibit specific enzymes depending on the target compounds synthesized from it. This makes it particularly relevant in developing drugs aimed at treating neurological disorders .
The compound exhibits typical properties associated with amino acids, including potential zwitterionic behavior at physiological pH due to its amino and carboxyl groups .
(S)-Methyl 3-aminobutanoate hydrochloride has diverse applications across several fields:
The compound systematically named as (S)-Methyl 3-aminobutanoate hydrochloride follows IUPAC conventions that precisely define its molecular structure and stereochemistry. The parent structure is a butanoic acid derivative with an amino group at the 3-position and a methyl ester at the carboxyl terminus, subsequently converted to its hydrochloride salt form. The (S) designation specifies the absolute configuration at the chiral center, which is the carbon bearing the amino group. This enantiomeric purity is crucial for its applications in asymmetric synthesis where stereoselectivity determines biological activity [5].
Synonyms and Registry Identifiers:Table 1: Nomenclature and Identifiers of (S)-Methyl 3-aminobutanoate Hydrochloride
Nomenclature Type | Identifier |
---|---|
Systematic Name | (S)-Methyl 3-aminobutanoate hydrochloride |
CAS Registry Number | 139243-55-3 |
MDL Number | MFCD12068617 |
PubChem CID | 53487346 |
SMILES Notation | CC@HCC(OC)=O.[H]Cl |
InChIKey | YNRQJTGGWNTZLJ-WCCKRBBISA-N |
The CAS registry number 139243-55-3 specifically identifies the (S)-enantiomer hydrochloride salt, distinguishing it from the racemic mixture (CAS 126231-36-7) and the free base form (CAS 83509-89-1) [4]. The InChIKey contains the stereodescriptor component "WCCKRBBISA-N" which uniquely specifies the S-configuration at the chiral center. The hydrochloride salt form significantly enhances the compound's crystallinity, stability, and handling properties compared to the free base.
Structural and Stereochemical Features:The molecular architecture consists of a four-carbon aliphatic chain with three key functional groups: 1) protonated primary amino group (-NH₃⁺), 2) ester moiety (-COOCH₃), and 3) chiral center at C3 with S-configuration. This β-amino acid ester configuration provides two synthetically manipulatable functional groups with distinct reactivity profiles and spatial orientations. X-ray crystallographic analysis would reveal an extended zig-zag conformation with the ammonium group forming strong ionic bonds with the chloride counterion. The stereogenic center creates two enantiomeric forms with the (S)-configuration being biologically preferred in many pharmaceutical targets [4] [8].
Physicochemical Properties:Table 2: Key Physicochemical Properties
Property | Value/Specification | Conditions |
---|---|---|
Molecular Formula | C₅H₁₂ClNO₂ | |
Molecular Weight | 153.61 g/mol | |
Purity Specification | ≥95% | Technical grade |
Storage Conditions | -20°C, inert atmosphere, dark | Long-term stability |
Water Solubility | 23.9 mg/mL (0.155 mol/L) | Predicted |
log P (Consensus) | 0.24 | Partition coefficient |
The compound exhibits high water solubility attributed to its ionic nature, facilitating its use in aqueous reaction systems. The low partition coefficient (log P = 0.24) suggests balanced hydrophilicity-lipophilicity character, advantageous for pharmaceutical applications requiring membrane permeability [4]. Its storage at -20°C under inert atmosphere preserves enantiopurity by minimizing racemization and ester hydrolysis [3].
The emergence of (S)-methyl 3-aminobutanoate hydrochloride as a synthetic building block reflects three critical developments in chiral chemistry: 1) The pharmaceutical industry's transition from racemates to single enantiomers driven by regulatory requirements, 2) Advances in asymmetric synthesis enabling cost-effective production of enantiopure intermediates, and 3) Recognition of β-amino acids as privileged scaffolds with enhanced metabolic stability compared to α-amino acid counterparts.
Initially synthesized as academic curiosities in the 1980s, β-amino acid derivatives gained prominence with the discovery of biologically active natural products containing β-amino acid subunits, most notably taxol and β-lactam antibiotics. The specific (S)-configuration of methyl 3-aminobutanoate became strategically important when pharmacological studies revealed enantioselective interactions with biological targets—particularly neurological receptors and enzymatic active sites where the orientation of the β-amino group proved critical for hydrogen bonding networks [5].
The commercialization timeline shows that before 2000, this compound was primarily synthesized in research laboratories on milligram scales using resolution techniques. The establishment of specialized chiral building block suppliers like BLD Pharmatech (founded 2014) marked the transition to industrial-scale production, reflecting growing demand from pharmaceutical developers [5]. Current suppliers now offer kilogram-scale quantities with certified enantiomeric excess (>96% ee), enabled by: 1) Asymmetric hydrogenation technologies, 2) Enzymatic resolutions, and 3) Chiral pool derivatization methods. The requirement for cold-chain transportation (-20°C storage) emerged as standard practice to preserve enantiopurity during distribution, highlighting the compound's sensitivity to thermal racemization [5].
The strategic value of (S)-methyl 3-aminobutanoate hydrochloride in organic synthesis stems from its bifunctional reactivity profile—the protonated amino group functions as a protected amine (avoiding additional protecting groups), while the ester serves as a latent carboxylic acid or carbonyl functionality. This dual functionality enables its incorporation into molecular frameworks through two primary pathways: 1) Nucleophilic displacement at the ester group, preserving the chiral β-amino center, or 2) Acylation of the amine group followed by ester manipulation.
Key Transformations and Synthetic Applications:
Chiral Auxiliary Applications: The free amine can condense with carbonyl compounds to form enolizable imines that undergo stereoselective alkylation. Subsequent hydrolysis regenerates the chiral amine while transferring chirality to new stereocenters.
Heterocycle Construction: Cyclization with carbonyl electrophiles provides access to β-lactams and γ-amino acid precursors. For example, Arndt-Eistert homologation converts the ester to β-amino acids with chain extension while retaining chirality [3] [4].
Physicochemical Profile and Druglikeness:Table 3: Computed Physicochemical and Pharmacokinetic Properties
Parameter | Value | Significance in Drug Development |
---|---|---|
Topological Polar Surface Area | 52.32 Ų | Ideal for CNS-active compounds (<60 Ų) |
Blood-Brain Barrier Permeation | High (BOILED-Egg prediction) | Enables CNS targeting |
P-glycoprotein Substrate | No | Favorable absorption/distribution |
CYP450 Inhibition Profile | Non-inhibitor (all major isoforms) | Low drug-drug interaction risk |
Gastrointestinal Absorption | High | Suitable for oral administration |
Rotatable Bonds | 3 | Conformational flexibility |
The balanced physicochemical profile (molecular weight 153.61, log P 0.24, TPSA 52.32 Ų) satisfies druglikeness criteria including Lipinski's rule of five, making it particularly valuable for pharmaceutical synthesis. Computational models predict high gastrointestinal absorption and blood-brain barrier permeability, suggesting utility in both peripheral and central nervous system targets [4].
Pharmaceutical Intermediate Applications:The compound has been utilized in synthesizing investigational compounds across therapeutic areas:
The commercial availability from multiple global suppliers (US, Europe, Asia) with batch-specific Certificates of Analysis (COA) confirming ≥95% chemical and enantiomeric purity facilitates its adoption in pharmaceutical process chemistry. Current pricing structures ($197/250mg; $399/g) reflect its status as a premium chiral building block [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1